molecular formula C9H20ClN B1351088 4-(Tert-butyl)piperidine hydrochloride CAS No. 69682-13-9

4-(Tert-butyl)piperidine hydrochloride

Cat. No.: B1351088
CAS No.: 69682-13-9
M. Wt: 177.71 g/mol
InChI Key: RWQQDIHTYQYXDX-UHFFFAOYSA-N
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Description

4-(Tert-butyl)piperidine hydrochloride (CAS RN 69682-13-9) is a piperidine derivative with a tert-butyl substituent at the 4-position of the piperidine ring, forming a hydrochloride salt. Key properties include:

  • Molecular formula: C₉H₁₉N·HCl
  • Molecular weight: 177.71 g/mol
  • Melting point: 302–303°C
  • Structural features: The tert-butyl group imparts steric bulk and hydrophobicity, while the hydrochloride salt enhances water solubility.

This compound is widely used as a building block in pharmaceutical synthesis, particularly in apoptosis-inducing agents (e.g., CK2 inhibitors) and as an intermediate in sulfonamide-based drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Tert-butyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-(Tert-butyl)piperidine hydrochloride C₉H₁₉N·HCl 177.71 302–303 Tert-butyl
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride C₁₁H₁₃ClNO₂S·HCl 300.20 Not reported Chlorophenylsulfonyl
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride C₁₁H₂₁NO·HCl 219.75 Not reported Ether-linked prenyl group
4-[4-(Tert-butyl)phenyl]piperidine hydrochloride C₁₅H₂₃N·HCl 253.81 Not reported Aromatic tert-butylphenyl
4,4-Dimethylpiperidine hydrochloride C₇H₁₅N·HCl 149.66 Not reported Two methyl groups

Key Observations :

  • Steric Effects : The tert-butyl group in this compound provides greater steric hindrance compared to methyl or ether-linked groups in analogs like 4,4-dimethylpiperidine hydrochloride or 4-{[(3-methyl-2-butenyl)oxy]methyl}piperidine hydrochloride .
  • Solubility : Hydrophobic substituents (e.g., tert-butylphenyl in CID 13258812) reduce water solubility unless counterbalanced by polar groups (e.g., sulfonyl in 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) .
  • Melting Points : The high melting point of this compound (302–303°C) reflects its crystalline stability, whereas analogs with flexible chains (e.g., ethyl or prenyl groups) may exhibit lower melting points .

Pharmacological Relevance

  • Apoptosis Induction : this compound is a key intermediate in bivalent CK2 inhibitors, which selectively induce cancer cell death by targeting ATP-binding sites .
  • CHOP Pathway Activation : Derivatives like 4-(tert-butyl)-1-((4-nitrophenyl)sulfonyl)piperidine are explored for activating apoptotic pathways in oncology .
  • Comparative Bioactivity : The tert-butyl group enhances metabolic stability compared to smaller substituents (e.g., methyl), while sulfonyl or aryl groups (e.g., in CID 13258812) improve target specificity .

Biological Activity

4-(Tert-butyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a tert-butyl group at the 4-position of the piperidine ring, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol

This compound consists of a piperidine ring with a tert-butyl substituent, which contributes to its lipophilicity and may enhance its bioavailability.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit antimicrobial properties. The presence of the tert-butyl group may enhance these effects by improving membrane permeability and target binding affinity.
  • Neuroprotective Effects : Research indicates that certain piperidine derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. This inhibition can lead to increased levels of neuroprotective neurotransmitters.
  • Anticancer Potential : Some studies have explored the use of piperidine derivatives in cancer treatment, particularly their ability to enhance the efficacy of chemotherapeutic agents.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as MAO-B, leading to altered neurotransmitter levels.
  • Membrane Interaction : The lipophilic nature of the tert-butyl group allows for better interaction with cell membranes, facilitating drug uptake.
  • Receptor Modulation : It may modulate various receptors involved in neurotransmission and cellular signaling pathways.

Antimicrobial Activity

A study evaluating various piperidine derivatives found that 4-(tert-butyl)piperidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods, demonstrating its potential as an antibacterial agent.

CompoundMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
4-(Tert-butyl)piperidine3264

Neuroprotective Effects

In a neuroprotection study using SH-SY5Y neuroblastoma cells, 4-(tert-butyl)piperidine was shown to reduce oxidative stress markers significantly. The compound's ability to inhibit MAO-B was confirmed through enzyme assays.

TreatmentOxidative Stress Marker Reduction (%)
Control0
4-(Tert-butyl)piperidine45

Anticancer Activity

Research on the combination therapy involving 4-(tert-butyl)piperidine and standard chemotherapeutics indicated enhanced efficacy against gastric cancer cell lines. The compound was found to sensitize cancer cells to doxorubicin treatment.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(tert-butyl)piperidine hydrochloride relevant to experimental handling?

  • Answer: The compound (CAS 69682-13-9) has a molecular weight of 177.71 g/mol and a melting point of 302–303°C . It is typically stored in amber glass bottles at room temperature to prevent degradation . Solubility data should be experimentally verified due to variability in reported values, but polar aprotic solvents (e.g., DMSO, ethanol) are commonly used. The hygroscopic nature of the hydrochloride salt necessitates anhydrous storage conditions .

PropertyValueSource
Molecular Weight177.71 g/mol
Melting Point302–303°C
Purity (Typical)90% (commercial)
Storage RecommendationsAmber glass, RT, dry environment

Q. What are the common synthetic routes for this compound, and how do reaction conditions vary?

  • Answer: Synthesis often involves alkylation of piperidine with tert-butyl halides, followed by HCl salt formation. Key conditions include:

  • Solvents: Anhydrous ethanol or methanol .
  • Bases: Sodium hydroxide or potassium carbonate .
  • Temperature: Room temperature to reflux (60–80°C) .
    Industrial-scale methods employ crystallization for purification, with quality control via HPLC (>98% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer:

  • Purity Analysis: HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
  • Structural Confirmation: 1^1H/13^13C NMR (e.g., tert-butyl signal at δ ~1.2 ppm in CDCl₃) and FT-IR (C-N stretch at ~1250 cm⁻¹) .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. How can conflicting solubility or stability data be resolved when designing experiments?

  • Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from hygroscopicity or salt form variations. Methodological steps:

  • Dynamic Vapor Sorption (DVS): Quantify hygroscopicity under controlled humidity .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles .
  • Solvent Screening: Use standardized protocols (e.g., shake-flask method) with HPLC quantification .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

  • Answer:

  • Catalyst Optimization: Tertiary amines (e.g., triethylamine) can accelerate alkylation .
  • Solvent-Free Reactions: Microwave-assisted synthesis reduces reaction time and improves yield .
  • Scale-Up Adjustments: Crystallization in ethanol/water (7:3 v/v) enhances purity (>99%) .
ParameterLab-Scale OptimizationIndustrial Scale
Reaction Time12–24 hours6–8 hours (continuous flow)
PurificationRecrystallizationColumn chromatography
Yield70–80%85–90%

Q. How does the hygroscopic nature of the compound affect its handling, and what mitigation strategies are effective?

  • Answer: Hygroscopicity leads to clumping and reduced solubility. Mitigation includes:

  • Storage: Desiccators with silica gel or nitrogen-purged containers .
  • Handling: Use of gloveboxes for moisture-sensitive reactions.
  • Formulation: Co-crystallization with non-hygroscopic counterions (e.g., tosylate) for improved stability .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between commercial purity (90%) and literature-reported assays (>98%)?

  • Answer: Commercial batches (e.g., 90% purity ) may include residual solvents or byproducts. Researchers should:

  • Re-Purify: Recrystallize using ethanol/water mixtures .
  • Analytical Cross-Validation: Compare NMR, LC-MS, and elemental analysis data to resolve purity conflicts .

Q. Methodological Best Practices

  • Safety: Use fume hoods for HCl gas evolution during synthesis .
  • Documentation: Record lot-specific impurity profiles (e.g., residual tert-butyl chloride) from suppliers .

Properties

IUPAC Name

4-tert-butylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQQDIHTYQYXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383313
Record name 4-tert-butylpiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69682-13-9
Record name 4-tert-butylpiperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Place 4-tert-butylpyridine hydrochloride (50 g, 277 mmol) in a PARR reactor and add EtOH (350 mL) followed by platinum (IV) oxide (5.0 g, 22.02 mmol). Stir the mixture at 22° C. under a hydrogen atmosphere (500 psi) for 18 hours. Evacuate the excess hydrogen and filter the suspension the a Celite® pad. Concentrate the filtrate and dry the residue under vacuum (40° C., 5 mbar) to give the title compound as an off-white solid (45.1 g, 92%). 1H-NMR (d6-DMSO) δ 0.83 (s, 9H), δ 1.2-1.5 (m, 3H), δ 1.7 (d, 2H), δ 2.7-2.8 (m, 2H), δ 3.2 (d, 2H), δ 8.7-9.3 (2 bs, 2H).
Name
4-tert-butylpyridine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
4-(Tert-butyl)piperidine hydrochloride
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
4-(Tert-butyl)piperidine hydrochloride
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
4-(Tert-butyl)piperidine hydrochloride
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
4-(Tert-butyl)piperidine hydrochloride
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
4-(Tert-butyl)piperidine hydrochloride
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
4-(Tert-butyl)piperidine hydrochloride

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